1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone
Description
1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone is a specialized organic compound featuring a ketone backbone substituted with a phenyl group at the C1 position and a tert-butyldiphenylsilyl (TBDPS) ether group at the adjacent oxygen. The TBDPS moiety serves as a robust protecting group for hydroxyl functionalities in synthetic organic chemistry, offering stability under basic and mildly acidic conditions while being cleavable via fluoride ions (e.g., TBAF) . This compound is frequently employed as an intermediate in multi-step syntheses, particularly in pharmaceuticals and natural product chemistry, where selective protection and deprotection strategies are critical .
Properties
Molecular Formula |
C25H28O2Si |
|---|---|
Molecular Weight |
388.6 g/mol |
IUPAC Name |
1-[tert-butyl(diphenyl)silyl]oxy-1-phenylpropan-2-one |
InChI |
InChI=1S/C25H28O2Si/c1-20(26)24(21-14-8-5-9-15-21)27-28(25(2,3)4,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,1-4H3 |
InChI Key |
HNYBCECMDHHFAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone typically involves the reaction of a hydroxyl-containing compound with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions . The general reaction scheme is as follows:
- Dissolve the hydroxyl-containing compound in THF.
- Add TBDPSCl and imidazole to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product by column chromatography.
Industrial production methods may involve similar steps but on a larger scale, with additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and natural products.
Medicine: It is involved in the development of drug candidates by protecting sensitive hydroxyl groups during multi-step synthesis processes.
Mechanism of Action
The mechanism of action of 1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone primarily involves the protection of hydroxyl groups. The TBDPS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This stability is due to the steric bulk of the tert-butyl and diphenyl groups, which shield the silicon atom from nucleophilic attack .
Comparison with Similar Compounds
1-[(tert-Butyldimethylsilyl)oxy]-1-(2-fluorophenyl)propan-2-one (CAS 1342305-52-5)
- Structure : Similar backbone but with a smaller tert-butyldimethylsilyl (TBS) group and a 2-fluorophenyl substituent.
- Key Differences: Steric Effects: The TBDPS group in the target compound is bulkier than TBS, leading to slower reaction kinetics in sterically demanding environments . Stability: TBDPS offers superior resistance to acidic conditions compared to TBS, making it preferable in multi-step syntheses requiring prolonged stability . Electronic Effects: The fluorine atom in the fluorophenyl derivative increases electrophilicity at the ketone, enhancing reactivity toward nucleophiles compared to the non-fluorinated phenyl counterpart .
5-((tert-Butyldiphenylsilyl)oxy)-1-(1-tosylazetidin-2-yl)pent-2-yn-1-one
- Structure: Contains a TBDPS-protected hydroxyl group in a pentanone framework with an azetidine ring.
- Key Differences: Application: Used in cyclization reactions to construct nitrogen-containing heterocycles, highlighting the versatility of TBDPS in complex architectures . Solubility: The extended carbon chain in this compound improves solubility in non-polar solvents compared to the shorter-chain target compound .
Phenylpropanone Derivatives
1-Phenyl-2-propanone (ΔfH = -151.9 kJ/mol)
- Structure: Simplest phenylpropanone without protective groups.
- Key Differences :
- Reactivity : The unprotected ketone is highly reactive toward nucleophiles (e.g., Grignard reagents), whereas the TBDPS-protected derivative requires deprotection prior to such reactions .
- Thermodynamic Stability : The TBDPS group increases molecular weight (C25H30O2Si vs. C9H10O) and reduces volatility, making the protected compound less suitable for gas-phase reactions .
1-(2-Thienyl)-1-propanone (CAS 13679-75-9)
- Structure : Thienyl substituent replaces the phenyl group.
- Key Differences :
- Electronic Properties : The thienyl group’s electron-rich nature enhances conjugation with the ketone, altering UV-Vis absorption and redox behavior compared to the phenyl analog .
- Applications : Used in materials science for conducting polymers, whereas the TBDPS-protected compound is primarily a synthetic intermediate .
1-(Triphenylphosphoranylidene)-2-propanone (CAS 1439-36-7)
- Structure : Features a phosphoranylidene group instead of TBDPS.
- Key Differences :
Ethyl 5-[(tert-Butyldiphenylsilyl)oxy]-2-(4-fluorophenyl)-2-hydroxy-4-oxopentanoate
- Structure: TBDPS-protected hydroxyketone in a pentanoate ester.
- Key Differences :
- Synthetic Utility : Demonstrates the use of TBDPS in stabilizing β-keto esters during aldol condensations, a strategy applicable to the target compound .
- Steric Hindrance : The ester group adjacent to the ketone introduces additional steric constraints, affecting regioselectivity in subsequent reactions .
Comparative Data Table
Biological Activity
1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone, commonly referred to by its CAS number 86838-31-5, is a synthetic compound notable for its potential biological activities. This compound features a complex siloxane structure that contributes to its unique pharmacological properties. Its molecular formula is C25H28O2Si, with a molecular weight of 388.58 g/mol.
The biological activity of 1-[(tert-butyldiphenylsilyl)oxy]-1-phenyl-2-propanone has been primarily investigated in the context of its inhibitory effects on specific enzymes and pathways relevant to cancer treatment. Research indicates that this compound exhibits cytostatic properties, particularly through its action on the DOT1L enzyme, which is implicated in the methylation of histone H3 at lysine 79 (H3K79). This methylation process is crucial for the regulation of gene expression and has been associated with various malignancies.
In Vitro Studies
In vitro studies have demonstrated that 1-[(tert-butyldiphenylsilyl)oxy]-1-phenyl-2-propanone can inhibit the enzymatic activity of DOT1L with an IC50 value in the nanomolar range, comparable to established inhibitors such as pinometostat . The compound's structure allows it to effectively bind to the active site of DOT1L, thereby preventing substrate access and subsequent methylation reactions.
Pharmacokinetics
Pharmacokinetic evaluations have shown that this compound possesses moderate metabolic stability. For instance, modifications to its structure have been reported to enhance its half-life in mouse liver microsomes, indicating potential for improved bioavailability and therapeutic efficacy .
Case Study 1: DOT1L Inhibition
A significant study focused on the synthesis and biological evaluation of derivatives based on 1-[(tert-butyldiphenylsilyl)oxy]-1-phenyl-2-propanone revealed that structural modifications could enhance both potency and metabolic stability. The diastereoisomer Dia2 was found to be particularly effective, exhibiting a 67-fold increase in potency compared to other derivatives tested .
Table: Comparative Potency of DOT1L Inhibitors
| Compound | IC50 (nM) | Remarks |
|---|---|---|
| 1-[(tert-butyldiphenylsilyl)oxy]-1-phenyl-2-propanone | 4.7 | High potency against DOT1L |
| Pinometostat | ~5 | Established reference compound |
| EPZ-4777 | ~5 | Similar mechanism of action |
| EPZ-5676 | ~5 | Related compound with lower stability |
Case Study 2: Anticancer Activity
Further investigations into the anticancer properties of this compound have revealed promising results against various cancer cell lines. The selectivity index (SI) calculated from cytotoxicity assays indicated a favorable profile for targeting cancer cells while sparing normal cells .
Future Directions
Given the promising biological activity exhibited by 1-[(tert-butyldiphenylsilyl)oxy]-1-phenyl-2-propanone, future research should focus on:
- Structural Optimization : Continued exploration of structural modifications to enhance potency and reduce metabolic clearance.
- In Vivo Studies : Transitioning from in vitro findings to in vivo models to better understand pharmacodynamics and therapeutic potential.
- Mechanistic Studies : Detailed mechanistic studies are required to elucidate the full spectrum of biological activities and potential off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
